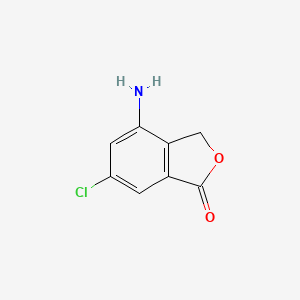
4-Fluoroephedrone-d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoroephedrone-d3 Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 4-Fluoroephedrone, which is known for its stimulant properties. The compound has the molecular formula C10H10D3ClFNO and a molecular weight of 220.69 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoroephedrone-d3 Hydrochloride typically involves the introduction of a deuterium atom into the 4-Fluoroephedrone molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as heavy water (D2O) under specific reaction conditions.
Direct Deuteration: This involves the direct introduction of deuterium into the precursor molecule using deuterated reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
4-Fluoroephedrone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
4-Fluoroephedrone-d3 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in metabolic studies to trace the biochemical pathways and interactions of 4-Fluoroephedrone.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and chemical processes.
作用机制
The mechanism of action of 4-Fluoroephedrone-d3 Hydrochloride involves its interaction with various molecular targets and pathways. It primarily acts on the central nervous system by:
Molecular Targets: Binding to monoamine transporters such as dopamine, norepinephrine, and serotonin transporters.
Pathways Involved: Modulating the release and reuptake of neurotransmitters, leading to stimulant effects.
相似化合物的比较
Similar Compounds
4-Fluoroephedrone: The non-deuterated version of the compound.
Ephedrine: A naturally occurring stimulant with similar pharmacological properties.
Methcathinone: A synthetic stimulant with structural similarities.
Uniqueness
4-Fluoroephedrone-d3 Hydrochloride is unique due to the presence of deuterium atoms, which makes it a valuable tool in research for studying metabolic pathways and drug interactions with higher precision.
属性
分子式 |
C16H12O3 |
|---|---|
分子量 |
252.26 g/mol |
IUPAC 名称 |
3-[(4-methoxyphenyl)methylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-10H,1H3 |
InChI 键 |
XBPLURLJIACOAL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B8784198.png)













